molecular formula C8H8ClNO3 B1434569 Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 1394014-67-5

Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B1434569
M. Wt: 201.61 g/mol
InChI Key: JXVPIRZSONTNBU-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is a chemical compound. However, there is limited information available about this specific compound12. It’s worth noting that its ethyl variant, “Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate”, is more commonly referenced in the literature1.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate”. However, related compounds have been synthesized and studied34.



Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is not readily available. However, the molecular formula of its ethyl variant is C9H10ClNO31.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate”. However, related compounds have been involved in various chemical reactions5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” are not readily available. However, the ethyl variant of this compound has a molecular weight of 215.64 and is a solid at room temperature1. Another related compound, “3-Pyridinecarboxylicacid, 1,6-dihydro-1-Methyl-6-oxo-, Methyl ester”, has a melting point of 138.3-139.2 °C7.


Scientific Research Applications

Enantioselective Reductions and Synthesis

A study highlights the use of chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions of activated carbonyl compounds. This process involves synthesizing various chiral macrocyclic compounds starting from amino acids like valine and alanine. These compounds are then used to reduce carbonyl compounds to their corresponding alcohols, demonstrating the potential of dihydropyridine derivatives in asymmetric synthesis and organic reductions (Talma et al., 1985).

Microwave-Assisted Synthesis

Rodríguez et al. (2011) describe an eco-friendly methodology for synthesizing alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates via microwave-accelerated reactions. This method offers advantages such as reduced solvent use, lower energy consumption, and higher yields, indicating the significance of dihydropyridine derivatives in green chemistry applications (Rodríguez et al., 2011).

Structural Analysis and Derivatization

The synthesis and structural analysis of dihydropyridine derivatives have been explored, demonstrating their utility as scaffolds in organic synthesis. For example, the synthesis of 3-methyl 5-{3-[(4-methylbenzenesulfonyl)oxy]propyl} 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate serves as a platform for further derivatization towards new dihydropyridine molecules. This highlights the adaptability of dihydropyridine derivatives in synthesizing novel compounds (Borgarelli et al., 2022).

Ultrasound-Mediated Synthesis

An innovative approach to synthesizing 4-substituted 1,4-dihydropyridine-3,5-dicarboxylates using ultrasound irradiation and solvent-free conditions has been reported. This method, catalyzed by ionic liquid, showcases the efficiency and environmental benefits of using ultrasound in chemical synthesis, providing a faster, high-yield alternative to traditional thermal methods (He et al., 2015).

Future Directions

The future directions for the study and application of “Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” are not clear due to the limited information available. However, related compounds are being studied for their potential applications in various fields34.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.


properties

IUPAC Name

methyl 4-chloro-1-methyl-6-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-10-4-5(8(12)13-2)6(9)3-7(10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVPIRZSONTNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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